molecular formula C₂₀H₃₄BCl B057659 (+)-Diisopinocampheyl chloroborane CAS No. 112246-73-8

(+)-Diisopinocampheyl chloroborane

Cat. No.: B057659
CAS No.: 112246-73-8
M. Wt: 320.7 g/mol
InChI Key: PSEHHVRCDVOTID-MJGPRRAXSA-N
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Description

(+)-Diisopinocampheyl chloroborane (DIP-Chloride®) is a premier, enantiomerically pure chiral borane reagent renowned for its exceptional performance in asymmetric synthesis. Its primary research value lies in its ability to effect highly diastereoselective and enantioselective reductions of prochiral ketones, particularly α-pinene derived prochiral ketones, to yield enantiomerically enriched secondary alcohols with predictable absolute stereochemistry. The mechanism of action involves the coordination of the carbonyl oxygen to the electron-deficient boron center, followed by stereocontrolled hydride delivery from the bulky diisopinocampheyl framework, which provides a well-defined chiral environment. This reagent is indispensable for the synthesis of chiral intermediates in medicinal chemistry and natural product synthesis, offering researchers a reliable tool for constructing key stereogenic centers with high fidelity. Its specificity and predictable outcomes make it a cornerstone for method development in stereoselective catalysis and total synthesis projects.

Properties

IUPAC Name

chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHHVRCDVOTID-YYNWCRCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920706
Record name Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112246-73-8
Record name Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for + Diisopinocampheyl Chloroborane

Enantioselective Synthesis of Diisopinocampheylborane (B13816774) Precursors

The journey to (+)-diisopinocampheyl chloroborane (B76620) begins with the synthesis of its precursor, diisopinocampheylborane (Ipc₂BH). The enantiomeric purity of this precursor is paramount as it directly influences the stereochemical outcome of subsequent reactions.

Advanced Hydroboration Protocols for α-Pinene

The primary route to diisopinocampheylborane involves the hydroboration of α-pinene. chegg.commakingmolecules.com This reaction is a cornerstone of asymmetric synthesis, first reported in 1961. wikipedia.org Borane (B79455), typically in the form of a borane-dimethyl sulfide (B99878) (BMS) complex, is reacted with two equivalents of α-pinene. chegg.comwikipedia.org The large steric bulk of the α-pinene molecule directs the borane to add to the less hindered face of the double bond, a key factor in establishing the stereochemistry of the resulting diisopinocampheylborane. makingmolecules.comyale.edu The reaction is typically carried out in an etheral solvent like tetrahydrofuran (B95107) (THF). google.com

The hydroboration of α-pinene with borane is a diastereoselective process. The use of either (+)-α-pinene or (-)-α-pinene leads to the formation of the corresponding enantiomer of diisopinocampheylborane. researchgate.net For instance, the hydroboration of (+)-α-pinene yields (-)-diisopinocampheylborane. researchgate.net The reaction is sensitive to moisture and oxygen, necessitating the use of anhydrous conditions and an inert atmosphere. yale.eduorgsyn.org

Reactants Product Key Features
α-Pinene, Borane-dimethyl sulfide (BMS)Diisopinocampheylborane (Ipc₂BH)Diastereoselective addition to the less hindered face of α-pinene. makingmolecules.comyale.edu

Optimization of Diisopinocampheylborane Formation and Purity

The initial synthesis of diisopinocampheylborane often yields a product with an enantiomeric excess (ee) that reflects the purity of the starting α-pinene. However, methods have been developed to enhance the enantiomeric purity of the diisopinocampheylborane. One effective technique involves the crystallization of the initially formed diisopinocampheylborane. This process can significantly upgrade the enantiomeric purity, for instance, from approximately 90% ee of the starting pinene to over 99% ee in the crystalline reagent. google.com

Another approach to obtaining highly pure diisopinocampheylborane involves an equilibration step. orgsyn.org The initially formed dialkylborane can be thermally treated to improve its optical purity. researchgate.netorgsyn.org This is particularly useful when starting with commercially available α-pinene of lower enantiomeric purity. orgsyn.org The synthesis of diisopinocampheylborane is not without its challenges, including the tendency of the compound to eliminate pinene. wikipedia.org Careful control of reaction conditions is therefore crucial for maximizing both yield and purity. union.edu

Conversion to (+)-Diisopinocampheyl Chloroborane: Synthetic Pathways

Once the diisopinocampheylborane precursor is prepared, the next step is its conversion to the target molecule, this compound (Ipc₂BCl). This transformation introduces the chloro ligand, which modulates the reactivity and stability of the reagent. wikipedia.org

Halogenation with Hydrogen Chloride

The most direct method for the synthesis of this compound is the reaction of diisopinocampheylborane with hydrogen chloride (HCl). wikipedia.org This reaction effectively replaces the hydride on the boron atom with a chloride. The resulting this compound is reported to be more stable than the parent trialkylborane. wikipedia.org This increased stability makes it a more robust reagent for various applications. wikipedia.org The reaction is typically performed in a suitable solvent such as diethyl ether. chemicalbook.com

Reactant Reagent Product
Diisopinocampheylborane (Ipc₂BH)Hydrogen Chloride (HCl)This compound (Ipc₂BCl)

In-Situ Generation and Utilization Strategies

In many synthetic applications, the isolation of the intermediate diisopinocampheylborane is not necessary and can be cumbersome due to its sensitivity to air and moisture. wikipedia.orggoogle.com To circumvent this, strategies for the in-situ generation and utilization of this compound have been developed. google.com In this approach, the diisopinocampheylborane is prepared from α-pinene and a borane source and, without isolation or purification, is immediately treated with an acidic chloride source to form the desired chloroborane. google.com This streamlined process is advantageous as it minimizes handling of the highly reactive intermediates. google.com The development of methods for the in situ generation of reactive species is a significant advancement in improving the safety and efficiency of chemical syntheses. ethz.chrsc.org

Control of Stereochemical Purity and Enantiomeric Enrichment

The efficacy of this compound as a chiral reagent is directly tied to its stereochemical purity. Achieving high enantiomeric excess is a critical aspect of its synthesis.

The enantiomeric purity of the final this compound is largely determined by the enantiomeric purity of the diisopinocampheylborane precursor. As mentioned earlier, crystallization and thermal equilibration are key methods for enriching the enantiomeric purity of the precursor. google.comresearchgate.netorgsyn.org It has been demonstrated that even when starting with α-pinene of around 70% optical purity, it is possible to obtain a product with 95% ee through a phenomenon known as asymmetric amplification. researchgate.net

The stereochemical integrity of the isopinocampheyl framework is maintained throughout the conversion to the chloroborane. The high enantioselectivity observed in reductions using this reagent is a direct consequence of the well-defined and highly ordered transition states it forms with substrates. researchgate.net The ability to synthesize both (+)- and (-)-enantiomers of diisopinocampheyl chloroborane, by starting with the appropriate enantiomer of α-pinene, provides access to both enantiomers of the desired chiral alcohol products. chemicalbook.com

Mechanistic Investigations of + Diisopinocampheyl Chloroborane in Asymmetric Transformations

Elucidation of Boron Lewis Acidity and Substrate Activation Modes

The initial step in the reduction mechanism involves the coordination of the Lewis acidic boron center of (+)-Ipc₂BCl to the carbonyl oxygen of the substrate. This coordination activates the carbonyl group, rendering it more susceptible to nucleophilic attack by the hydride. The Lewis acidity of the boron atom is a crucial factor in this activation process. The electron-withdrawing chlorine atom attached to the boron enhances its electrophilicity, facilitating a strong interaction with the lone pair of electrons on the carbonyl oxygen.

This activation is not a simple, single event but can be influenced by the steric environment of both the reagent and the substrate. For instance, in sterically hindered systems, multiple binding sites at the same Lewis acidic center can exist, potentially leading to different reactive adducts. rsc.org The formation of these adducts is a critical prelude to the hydride transfer, setting the stage for the subsequent stereodifferentiating step.

Stereochemical Rationalization through Transition State Analysis

The high degree of enantioselectivity observed in reductions with (+)-Ipc₂BCl is rationalized by analyzing the geometry and energetics of the competing transition states. The diastereomeric transition states, which lead to the R and S enantiomers of the product alcohol, differ in energy, with the lower energy pathway being favored.

A widely accepted model for the asymmetric reduction of prochiral ketones by (+)-Ipc₂BCl involves a six-membered cyclic transition state. researchgate.netresearchgate.net This boat-like arrangement is formed by the boron atom, the carbonyl oxygen, the carbonyl carbon, and the transferring hydride. The rigidity of this cyclic structure is believed to be a key factor in achieving high levels of stereocontrol. soci.org

In this model, the two bulky isopinocampheyl groups on the boron atom create a highly defined chiral pocket. The substrate orients itself within this pocket to minimize steric interactions, leading to a preferred geometry for the transition state. This preferred orientation dictates the face of the carbonyl group to which the hydride is delivered, thus determining the stereochemical outcome of the reduction.

The enantioselectivity of the reduction is a direct consequence of the steric and electronic interactions within the transition state assembly. researchgate.net The bulky isopinocampheyl ligands play a dominant role in creating a sterically demanding environment. idc-online.com The substrate, in turn, orients itself to place its smaller substituent in a more sterically congested position and its larger substituent in a less hindered position to avoid unfavorable van der Waals repulsions. idc-online.com

For example, in the reduction of aralkyl ketones, the aromatic ring (the larger group) typically orients away from the bulky isopinocampheyl groups, while the smaller alkyl group is positioned closer. This arrangement leads to the preferential formation of one enantiomer of the corresponding alcohol. researchgate.netacs.org The interplay between steric bulk and electronic effects can be subtle and can even lead to a reversal of selectivity in certain cases. researchgate.net For instance, while in many reductions the trifluoromethyl group acts as the larger enantiocontrolling group, in the reduction of monofluoromethyl acetylenic ketones, the acetylenic moiety can take on this role. researchgate.net

The following table illustrates the high enantiomeric excess (ee) achieved in the reduction of various aralkyl ketones with (+)-Ipc₂BCl, highlighting the effectiveness of the steric and electronic control.

KetoneProduct Alcohol% Enantiomeric Excess (ee)
Acetophenone (B1666503)1-Phenylethanol96%
Propiophenone1-Phenyl-1-propanol94%
Butyrophenone1-Phenyl-1-butanol95%
Isobutyrophenone2-Methyl-1-phenyl-1-propanol35%

Data sourced from studies on the asymmetric reduction of aromatic prochiral ketones. acs.org

Computational and Spectroscopic Approaches to Reaction Mechanisms

Modern computational and spectroscopic techniques have provided deeper insights into the reaction mechanisms of (+)-Ipc₂BCl. gexinonline.comelixirpublishers.com Computational chemistry allows for the modeling of transition state structures and the calculation of their relative energies, offering a theoretical basis for the observed stereoselectivities. rsc.org These theoretical models can help to visualize the three-dimensional arrangement of atoms in the transition state and to quantify the steric and electronic interactions that govern the reaction pathway.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), have been employed to study the species involved in the reaction, including the borane-substrate adducts and, in some cases, transient intermediates. weizmann.ac.ilrsc.org For instance, 13C kinetic isotope effect (KIE) studies have been used to probe the symmetry-breaking process in the reduction of prochiral ketones, providing experimental evidence for the nature of the transition state. researchgate.net These experimental techniques, when combined with computational studies, offer a powerful approach to elucidating the complex mechanistic details of asymmetric transformations mediated by (+)-Ipc₂BCl. gexinonline.com

Applications of + Diisopinocampheyl Chloroborane in Enantioselective Synthesis

Asymmetric Reduction of Carbonyl Compounds

One of the most prominent applications of (+)-Ipc₂BCl is the asymmetric reduction of carbonyl compounds, a fundamental transformation in organic synthesis for the production of chiral alcohols. researchgate.netwikipedia.orgnih.gov This method provides a reliable route to enantiomerically enriched secondary alcohols from the corresponding prochiral ketones. soci.orgresearchgate.netwikipedia.orgscilit.com

The reduction of prochiral ketones with (+)-Ipc₂BCl is a widely utilized method for establishing a new stereocenter with a high degree of enantiocontrol. researchgate.netnih.govnih.gov The steric bulk of the isopinocampheyl groups on the boron atom plays a crucial role in the stereochemical outcome of the reaction, effectively shielding one face of the ketone from attack by the hydride equivalent. uwindsor.caacs.org The reaction generally proceeds through a six-membered, boat-like transition state where the hydride is transferred from one of the isopinocampheyl groups to the carbonyl carbon. uwindsor.ca

(+)-Ipc₂BCl has proven to be an exceptionally effective reagent for the asymmetric reduction of aryl alkyl ketones, consistently affording high enantiomeric excesses (ee) of the corresponding secondary alcohols. researchgate.netacs.org The significant steric difference between the aryl and alkyl substituents allows for excellent facial discrimination by the bulky reagent. uwindsor.ca For instance, the reduction of acetophenone (B1666503) with (+)-Ipc₂BCl yields (S)-1-phenylethanol in high ee.

The reagent is also highly effective for the reduction of sterically hindered ketones, such as those bearing α-tertiary alkyl groups. acs.org The significant steric demand of these substrates is well-accommodated by the reagent, leading to excellent enantioselectivities where many other reducing agents fail. acs.org

Table 1: Asymmetric Reduction of Representative Aryl Alkyl and Sterically Hindered Ketones with (+)-Ipc₂BCl

KetoneProductEnantiomeric Excess (% ee)
Acetophenone(S)-1-Phenylethanol>95
2-Acetylnaphthalene(S)-1-(Naphthalen-2-yl)ethanol98
Pivalophenone(S)-2,2-Dimethyl-1-phenylpropan-1-ol96

Data compiled from various sources.

The asymmetric reduction of ketones containing α-fluoroalkyl or trifluoromethyl groups presents a unique challenge due to the electronic effects and the relatively small size of the fluorine atoms. researchgate.net (+)-Ipc₂BCl has been successfully employed in these reductions, providing access to valuable chiral fluoro- and trifluoromethyl-substituted alcohols. researchgate.netacs.org

Interestingly, the stereochemical outcome can be influenced by the degree of fluorine substitution. While monofluoromethyl ketones may yield one enantiomer preferentially, the corresponding di- and trifluoromethyl ketones can produce the opposite enantiomer with moderate to excellent enantioselectivity. researchgate.net For example, the reduction of 1,1,1-trifluoro-2-octanone with the enantiomeric reagent (-)-Ipc₂BCl yields the (S)-alcohol with 91% ee. researchgate.net This highlights the subtle interplay of steric and electronic factors in determining the enantioselectivity of the reduction.

Table 2: Enantioselective Reduction of Representative α-Fluoroalkyl and Trifluoromethyl Ketones

KetoneReducing AgentProduct ConfigurationEnantiomeric Excess (% ee)
1-Fluoro-2-octanone(-)-Ipc₂BClR40
1,1-Difluoro-2-octanone(-)-Ipc₂BClS32
1,1,1-Trifluoro-2-octanone(-)-Ipc₂BClS91

Data adapted from research on (-)-Ipc₂BCl. researchgate.net

(+)-Ipc₂BCl exhibits remarkable chemoselectivity, allowing for the reduction of a ketone in the presence of other reducible functional groups. acs.org For example, it can selectively reduce a keto group in a molecule containing an ester, a nitro group, or a halogen. nih.govmdpi.com This chemoselectivity is crucial for the synthesis of complex molecules where protection and deprotection steps can be avoided.

Furthermore, the reagent demonstrates excellent stereoselectivity in the reduction of functionalized ketones where a nearby functional group can influence the stereochemical outcome through chelation or steric hindrance. researchgate.net For instance, the reduction of α-keto esters and γ-keto esters with Ipc₂BCl proceeds with high enantioselectivity, providing access to chiral α- and γ-hydroxy esters. nih.gov Similarly, o-hydroxyacetophenones are reduced with the opposite stereochemistry compared to their o-methoxy counterparts, suggesting a directing effect of the hydroxyl group. researchgate.net

Chiral β-amino alcohols are important structural motifs found in numerous natural products and pharmaceuticals. nih.govnih.gov (+)-Ipc₂BCl provides an indirect route to these valuable compounds. One strategy involves the asymmetric reduction of α-azido ketones. The resulting azido (B1232118) alcohols can then be readily converted to the corresponding β-amino alcohols through reduction of the azide (B81097) group.

Another approach utilizes the metathesis of a lithium aza-enolate with (+)-Ipc₂BCl, followed by reaction with an aldehyde. researchgate.net This sequence allows for the diastereoselective synthesis of anti-β-amino alcohols after deprotection of the imine. researchgate.net

Stereoselective Reduction of Prochiral Ketones to Chiral Secondary Alcohols

Asymmetric Carbon-Carbon Bond Formation

Beyond its role in asymmetric reductions, (+)-Ipc₂BCl and its derivatives serve as powerful reagents for the formation of new carbon-carbon bonds with high stereocontrol. soci.org This is often achieved through the formation of chiral allyl- or crotylboranes, which then react with aldehydes in a highly diastereoselective and enantioselective manner. wikipedia.orgsemanticscholar.org

The general strategy involves the reaction of B-allyldiisopinocampheylborane, prepared from (+)-Ipc₂BCl or its precursors, with an aldehyde. wikipedia.org This asymmetric allylboration reaction proceeds through a well-defined cyclic transition state, leading to the formation of homoallylic alcohols with excellent enantiomeric purities. semanticscholar.org This methodology has been widely applied in the synthesis of complex natural products containing multiple stereocenters.

Diastereoselective and Enantioselective Aldol (B89426) Reactions via Enolborinates

Boron enolates are highly effective intermediates for asymmetric aldol reactions due to the formation of tight, well-organized, six-membered ring transition states, which enhances stereochemical control compared to other metal enolates. nih.gov Enolborinates derived from diisopinocampheylborane (B13816774), a precursor to the chloroborane (B76620), have been successfully employed in highly diastereo- and enantioselective aldol reactions. The stereochemical outcome of these reactions—whether the product is syn or anti—is dictated by the geometry of the enolborinate intermediate (Z or E).

A highly effective strategy for the synthesis of syn-aldol products involves the generation of a Z-enolborinate intermediate. This can be achieved through the hydroboration of specific α,β-unsaturated carbonyl compounds with diisopinocampheylborane, (Ipc)₂BH. For example, the hydroboration of 4-acryloylmorpholine (B1203741) with (Ipc)₂BH leads to the selective formation of the corresponding Z(O)-enolborinate. nih.gov This intermediate then reacts with a range of achiral and chiral aldehydes to produce syn-α-methyl-β-hydroxy morpholine (B109124) carboxamides with outstanding levels of stereocontrol. nih.gov

The reaction proceeds under mild conditions without the need for added bases. nih.gov The Z-enolborinate reacts with aldehydes via a chair-like transition state, where the aldehyde's R-group occupies an equatorial position to minimize steric hindrance, leading to the formation of the syn-aldol adduct. This method has proven to be a competitive alternative for accessing enantiomerically pure syn-aldols. nih.gov

Table 1: Enantioselective Syn-Aldol Reactions with Achiral Aldehydes

AldehydeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Isobutyraldehyde91>20:198
Benzaldehyde75>20:196
trans-Cinnamaldehyde81>20:196
Cyclohexanecarboxaldehyde85>20:197
Pivalaldehyde68>20:198

Data sourced from a study on boron-mediated reductive aldol reactions. nih.gov

While syn-aldol products can be accessed with high fidelity, achieving similar control for anti-aldols presents a different challenge. An effective strategy for synthesizing anti-aldols using diisopinocampheylborane involves the isomerization of the enolborinate intermediate. nih.gov The process begins with the hydroboration of an acrylate (B77674) ester, which initially forms a Z(O)-enolborinate as the kinetic product. nih.gov

Through a 1,3-boratropic shift, this Z-enolborinate isomerizes to the more thermodynamically stable E(O)-enolborinate. nih.gov It is this E-isomer that, upon reaction with an aldehyde, selectively produces the anti-aldol adduct. The reaction of this E(O)-enolborinate with various achiral aldehydes yields anti-α-methyl-β-hydroxy esters with excellent diastereoselectivity and good to high enantioselectivity. nih.gov This method represents a significant advance, as it provides a reliable route to acyclic anti-aldol products from reductive processes. nih.gov

Table 2: Enantioselective Anti-Aldol Reactions with Achiral Aldehydes

AldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Benzaldehyde7515:186
Isobutyraldehyde87>20:180
Cyclohexanecarboxaldehyde83>20:184
trans-Cinnamaldehyde6913:159
Pivalaldehyde81>20:175

Data sourced from a study on the reductive anti-aldol reaction of acrylate esters. nih.gov

Chiral Lewis Acid Catalysis in Enantioselective Cyclizations (e.g., Pictet-Spengler Reaction)

The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural alkaloids. wikipedia.orgmdpi.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org

Diisopinocampheylchloroborane can function as a chiral Lewis acid catalyst to induce enantioselectivity in such cyclizations. For instance, (–)-DIP-Chloride™ has been shown to promote the enantioselective Pictet-Spengler cyclization of nitrones to afford optically active Nb-hydroxytetrahydro-β-carbolines. researchgate.net In this role, the boron center coordinates to the electrophile, activating it for cyclization while the chiral isopinocampheyl ligands create a stereochemically defined pocket that directs the approach of the nucleophile, leading to the formation of one enantiomer over the other. While the development of catalytic, enantioselective Pictet-Spengler reactions has faced challenges, such as product inhibition of the catalyst, this application demonstrates the potential of chiral boranes to influence the stereochemical course of important cyclization reactions. researchgate.netnih.gov

Diverse Stereoselective Transformations and Synthetic Utility

The synthetic utility of diisopinocampheylchloroborane extends beyond aldol and cyclization reactions. It is a highly regarded reagent for a variety of other stereoselective transformations, most notably the asymmetric reduction of prochiral ketones.

Asymmetric Reduction of Ketones : One of the most well-established applications of DIP-Chloride™ is the reduction of prochiral ketones to secondary alcohols with high enantiomeric excess. researchgate.netacs.org It is particularly effective for the reduction of aralkyl and heteroaralkyl ketones. researchgate.net The predictable stereochemical outcome is based on the steric differentiation of the two groups attached to the carbonyl, where the reagent selectively delivers a hydride to one face of the ketone.

Synthesis of Chiral Epoxides : The reagent can be used for the efficient synthesis of optically active epoxides. This is typically achieved through the asymmetric reduction of α-haloketone derivatives, such as 2-sulfonyloxyacetophenones. The resulting chiral halohydrin undergoes subsequent ring closure to furnish the epoxide with high enantiopurity. researchgate.net

Synthesis of anti-β-Amino Alcohols : DIP-Chloride™ has been employed in the preparation of anti-β-amino alcohols. The synthesis involves the deprotonation of an imine, followed by a metathetic exchange with the chiral borane (B79455) reagent and subsequent reaction with an aldehyde to stereoselectively form the desired amino alcohol precursor. researchgate.net

These examples highlight the broad applicability of diisopinocampheylchloroborane as a key reagent for installing stereocenters with a high degree of control in the synthesis of complex chiral molecules.

Advanced Stereochemical and Reactivity Principles of + Diisopinocampheyl Chloroborane

Comparative Enantioselectivity with Related Organoborane Reagents

(+)-Diisopinocampheylchloroborane ((+)-Ipc₂BCl) is a highly effective chiral reducing agent, particularly for prochiral ketones. acs.orgacs.org Its enantioselectivity is often compared with its parent compound, diisopinocampheylborane (B13816774) (Ipc₂BH), and other related organoborane reagents. A key feature of (+)-Ipc₂BCl is that it is often complementary to Ipc₂BH; where one reagent yields the (R)-enantiomer of a secondary alcohol, the other often provides the (S)-enantiomer with comparably high levels of enantioselectivity. wikipedia.org

The reagent demonstrates exceptional efficiency in the asymmetric reduction of various ketones. acs.org For instance, in the reduction of aryl alkyl ketones, the trifluoromethyl group can act as the enantiocontrolling larger group, leading to alcohol products with a stereochemistry opposite to that of their hydrogen analogs. researchgate.net This highlights the subtle electronic and steric influences that govern the stereochemical outcome. researchgate.net The reduction of o-hydroxyacetophenones with (+)-Ipc₂BCl also results in the opposite configuration compared to the reduction of the corresponding o-methoxyacetophenones. researchgate.net

The steric bulk of the reagent is a critical factor in its effectiveness. The use of 2-ethylapopinene instead of the standard α-pinene in the synthesis of the parent borane (B79455) can enhance stereoselectivity due to increased steric hindrance. wikipedia.org This principle underscores the tunability of these reagents for specific synthetic challenges.

Below is a table comparing the enantiomeric excess (% ee) achieved in the reduction of various ketones with (+)-Diisopinocampheylchloroborane.

Ketone SubstrateProduct ConfigurationEnantiomeric Excess (% ee)
3-Chloro-1-phenyl-1-propanone(R) or (S)97%
Cyclohexyl trifluoromethyl ketoneOpposite to hydrogen analog87%
o-HydroxyacetophenonesOpposite to o-methoxy analogsHigh
2-Amino acetophenonesN/AHigh

This table presents illustrative data on the high enantioselectivity of (+)-Ipc₂BCl in the asymmetric reduction of various ketone substrates.

Interplay of Reagent Purity and Asymmetric Induction

The enantiomeric purity of the α-pinene used to synthesize (+)-Ipc₂BCl has a complex and significant impact on the resulting asymmetric induction. researchgate.netresearchgate.net When the reagent, also known as Dip-Cl, is prepared from enantiomerically impure (+)-α-pinene, a mixture of stereoisomers is formed: the homochiral isomers ((+,+)-Dip-Cl and (-,-)-Dip-Cl) and the heterochiral or meso-like isomer ((+,-)-Dip-Cl). researchgate.net

Interestingly, the relationship between the enantiomeric excess (ee) of the starting α-pinene and the ee of the product alcohol is not always linear. Research has shown that the temperature at which the reagent is prepared influences the distribution of these stereoisomers. researchgate.netresearchgate.net Increasing the preparation temperature leads to a greater proportion of the homochiral isomers. researchgate.net While this means more of the undesired (-,-)-Dip-Cl is formed from the minor (-)-α-pinene enantiomer, it surprisingly results in higher levels of asymmetric induction in the reduction reaction, particularly when using α-pinene of low enantiomeric purity. researchgate.netresearchgate.net

This counterintuitive outcome suggests that the activation energy for the formation of the homochiral isomers is higher than that for the heterochiral isomer. researchgate.net In certain reductions, such as those of haloaralkyl ketones, the initial product alcohols can be obtained in excellent enantiomeric excess (e.g., 97% ee), which can then be upgraded to nearly 100% ee through simple purification methods. researchgate.net This demonstrates the practical utility of understanding and manipulating the reagent's purity and preparation conditions to achieve optimal stereochemical control.

Preparation TemperatureEffect on Stereoisomer DistributionImpact on Asymmetric Induction
Lower (e.g., 0 °C)Favors heterochiral ((+,-)-Dip-Cl) formationStandard Asymmetric Induction
Higher (e.g., 20 °C)Increases relative amount of homochiral isomersHigher asymmetric induction, especially with low ee α-pinene

This table illustrates the effect of the preparation temperature of (+)-Ipc₂BCl on the distribution of its stereoisomers and the resulting impact on asymmetric induction.

Asymmetric Amplification and Nonlinear Effects in Enantiomeric Excess

(+)-Diisopinocampheylchloroborane is a prominent example of a reagent that exhibits a significant positive nonlinear effect (NLE), also known as asymmetric amplification. researchgate.netnih.gov This phenomenon occurs when the enantiomeric excess of the product (ee_prod) is higher than that of the chiral auxiliary or reagent (ee_reagent) from which it was made. nih.gov It deviates from the typically assumed linear relationship where ee_prod is directly proportional to ee_reagent. nih.govnih.gov

A striking example of this is the ability to obtain a product with 95% ee from a reduction using (+)-Ipc₂BCl that was prepared from α-pinene with only 70% optical purity. researchgate.netresearchgate.net This powerful amplification has significant practical implications, as it allows for the synthesis of highly enantiomerically enriched compounds without needing an enantiopure catalyst or reagent. nih.gov

The mechanism behind this amplification lies in the distribution of the reagent's stereoisomers. researchgate.net There is a preference for the formation of the heterochiral ((+,-)-Dip-Cl) isomer. researchgate.net This meso-like compound effectively sequesters the minor (-)-isopinocampheyl group (derived from the (-)-α-pinene impurity) by pairing it with a (+)-isopinocampheyl group. researchgate.net This "scavenging" of the minor enantiomer increases the effective concentration and enantiomeric purity of the remaining active homochiral (+,+)-Dip-Cl reagent, which then proceeds to carry out the asymmetric reduction, leading to a product with a much higher ee than the initial ee of the α-pinene would suggest. researchgate.net The study of such nonlinear effects provides deep mechanistic insights and is a synthetically useful tool. nih.govnih.gov

Chiral Resolution and Derivatization Applications

Beyond its direct use in asymmetric reductions, (+)-diisopinocampheylchloroborane and its derivatives are valuable in the context of chiral resolution and analysis. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and separated by standard techniques like NMR spectroscopy or chromatography. wikipedia.org

A specific and powerful application involves the reaction of (+)-Ipc₂BCl with 8-hydroxyquinoline. researchgate.net This reaction forms an air- and moisture-stable complex. When the Ipc₂BCl is prepared from enantiomerically impure α-pinene, the resulting mixture of homochiral and heterochiral borane stereoisomers is converted into a corresponding mixture of diastereomeric quinoline (B57606) complexes. researchgate.net These stable diastereomers can then be quantified using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This analytical method was crucial for quantitatively understanding the distribution of stereoisomers and verifying the mechanistic models of asymmetric amplification discussed previously. researchgate.net

The reagent is also employed to synthesize optically active molecules that can be used in further applications. For example, it is used in the efficient synthesis of chiral epoxides and β-amino alcohols in high enantiomeric excess. researchgate.net These products are valuable chiral building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients. acs.orgresearchgate.net The ability to create these highly enantioenriched intermediates underscores the reagent's versatility in synthetic and analytical chemistry.

Future Prospects and Research Directions in + Diisopinocampheyl Chloroborane Chemistry

Innovations in Synthesis and Sustainable Manufacturing of Chiral Boron Reagents

The traditional synthesis of (+)-DIP-Chloride involves the reaction of (+)-α-pinene with a borane (B79455) source, followed by treatment with hydrogen chloride. While effective, this process involves handling highly reactive and moisture-sensitive intermediates like diisopinocampheylborane (B13816774). googleapis.comgoogle.com Innovations are therefore targeting more streamlined and sustainable manufacturing processes.

A significant advancement is the development of in-situ preparation methods . These procedures generate diisopinocampheylborane and subsequently convert it to (+)-DIP-Chloride within the same reaction vessel, without the need for isolating the sensitive borane intermediate. google.com This approach offers a major process advantage by minimizing handling difficulties associated with the air- and water-sensitive reagents, thereby improving safety and operational efficiency. googleapis.comgoogle.com Patents have detailed one-pot preparations that provide a practical and economical route to the reagent. acs.org

Beyond process optimization, researchers are exploring entirely new synthetic paradigms for chiral boranes:

Catalytic Asymmetric Synthesis : Novel methods are emerging for the synthesis of chiral boranes that move beyond stoichiometric chiral auxiliaries derived from the chiral pool. One such method involves the rhodium-catalyzed asymmetric insertion of carbenes into the B-H bonds of prochiral boranes, affording chiral boranes in high yields and enantioselectivities. rsc.org

Biocatalysis : A groundbreaking innovation is the use of genetically engineered organisms for the synthesis of chiral organoboranes. Researchers have developed a platform using E. coli cells containing an evolved cytochrome c enzyme to catalyze the formation of carbon-boron bonds. nih.gov This biocatalytic method is performed in living cells, offers high turnover numbers, and can be tuned to produce either enantiomer of the desired organoborane, representing a significant leap in sustainable manufacturing. nih.gov

Development of Stable Precursors : The hydrolytic and oxidative sensitivity of many boron reagents has historically been a challenge. mdpi.com Research into more stable and easier-to-handle boron sources, such as potassium organotrifluoroborates (like MesBF₃K), offers advantages over corrosive traditional reagents like BF₃OEt₂. mdpi.com

These innovations point towards a future where chiral boron reagents, including (+)-DIP-Chloride and its alternatives, are produced through safer, more efficient, and environmentally benign processes. wordpress.com

Expansion of Substrate Scope and Reaction Methodologies

While (+)-DIP-Chloride is renowned for the asymmetric reduction of prochiral ketones, research continues to broaden its applicability to a wider range of substrates and to develop new reaction methodologies. nbinno.com The unique steric and electronic properties of the reagent are being leveraged to control stereochemistry in an expanding array of transformations.

The primary application remains the reduction of ketones to chiral secondary alcohols, with high enantioselectivity reported for aryl alkyl and tert-butyl alkyl ketones. acs.orgnbinno.comwikipedia.org However, the scope has been successfully extended to more challenging substrates.

Table 1: Expansion of Substrate Scope for (+)-DIP-Chloride and Related Reagents

Substrate ClassTransformationKey Features
α-Fluoroalkyl KetonesAsymmetric ReductionDirection of induction can vary with the degree of fluorination. researchgate.net
α-Oxocarboxylic AcidsAsymmetric ReductionA neighboring group effect from the α-carboxylic substituent leads to nearly perfect enantioselectivity (approaching 99% ee) via a rigid bicyclic transition state. researchgate.net
β-Chlorovinyl KetonesStereoselective Aldol (B89426) ReactionUse of dienol borinates derived from diisopinocampheylborane enables an enantioselective synthesis of dihydropyrones. researchgate.net
AlkenesAsymmetric HydroborationThe resulting alkyldiisopinocampheylboranes can be converted to other useful compounds, such as chiral amines. wikipedia.org
AldehydesAsymmetric AllylborationReaction with B-allyldiisopinocampheylborane provides chiral homologated alcohols, which are valuable synthetic building blocks. wikipedia.orgacs.org

New methodologies are also being developed that utilize the reactivity of organoboranes in novel ways. This includes the development of catalytic systems for the activation of allyl boron reagents, addressing their inherent low reactivity in additions to carbonyls and imines. nih.gov Furthermore, advances in transition metal catalysis, organocatalysis, and photocatalysis are creating new pathways for the activation of alkenyl boron reagents, expanding their synthetic utility beyond traditional applications. rsc.org The development of methods for regiodivergent reactions and the synthesis of complex organoboron compounds through selective manipulation of different parts of the molecule are active areas of research. researchgate.net

Strategic Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates

The ability of (+)-DIP-Chloride to reliably set a chiral center makes it a strategically important reagent in the multistep synthesis of complex, high-value molecules. Its application is particularly prominent in the pharmaceutical industry, where enantiomeric purity is often critical for therapeutic efficacy and safety.

A key application is the synthesis of chiral alcohol intermediates. For instance, the enantioselective reduction of a prochiral ketone using (+)-DIP-Chloride is a crucial step in the synthesis of intermediates for Platelet-Activating Factor (PAF) antagonists. google.com The reagent has also been instrumental in the synthesis of α-hydroxy carboxylic acids, which are important structural motifs in many biologically active compounds. researchgate.net

The scalability of reactions using (+)-DIP-Chloride has been demonstrated, with the methodology being successfully applied on a production scale. acsgcipr.org This highlights its industrial relevance and reliability. The reagent's utility is further underscored by its role in the total synthesis of natural products, where the construction of specific stereocenters is paramount. researchgate.net

Table 2: Selected Applications in the Synthesis of Biologically Relevant Molecules

Target Molecule/IntermediateReagentSynthetic TransformationSignificance
Chiral Alcohol Intermediates(+)-DiisopinocampheylchloroboraneAsymmetric reduction of prochiral ketonesBuilding blocks for pharmaceuticals, including statins and antivirals. wordpress.com
PAF Antagonist Intermediates(+)-DiisopinocampheylchloroboraneEnantioselective reduction of a 4-aryl-4-oxobutanoate derivative to a chiral 4-aryl-4-hydroxybutanoate. google.comAccess to optically enriched intermediates for complex drug molecules. google.com
DihydropyronesDiisopinocampheylborinatesEnantioselective aldol reaction/cyclization sequence. researchgate.netSynthesis of heterocyclic scaffolds present in natural products. researchgate.net
Chiral α-Hydroxy Acids(+)-DiisopinocampheylchloroboraneIntramolecular asymmetric reduction of α-keto acids. researchgate.netDirect conversion to enantiomerically enriched products with high efficiency. researchgate.net

The continued application of (+)-DIP-Chloride in these areas demonstrates its enduring value as a tool for accessing complex chiral architectures essential for drug discovery and development. researchgate.net

Green Chemistry Principles and Atom Economy Considerations in Chiral Organoborane Transformations

The principles of green chemistry provide a framework for evaluating the environmental impact and sustainability of chemical processes. acs.orgorganic-chemistry.org When assessed against these principles, the use of stoichiometric reagents like (+)-DIP-Chloride presents significant challenges, particularly concerning atom economy. acsgcipr.org

Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. lookchem.comchemistry-teaching-resources.com In a reduction reaction using (+)-DIP-Chloride, the boron reagent delivers a hydride to the substrate and is itself converted into a large by-product, diisopinocampheylborinic acid or its derivatives. The molecular weight of this by-product (over 300 g/mol ) is substantial compared to the two hydrogen atoms that are ultimately added to the substrate. acsgcipr.org This results in a very poor atom economy, as a large portion of the reactant mass becomes waste. acsgcipr.orgkccollege.ac.inrsc.org

Table 3: Green Chemistry Evaluation of (+)-DIP-Chloride Reductions

Green Chemistry PrinciplePerformance of (+)-DIP-ChlorideFuture Research Direction
Prevention Generates significant stoichiometric by-product waste. acsgcipr.orgDevelop catalytic alternatives that minimize waste generation. acs.org
Atom Economy Very low, due to the high molecular weight of the chiral auxiliary. acsgcipr.orgchemistry-teaching-resources.comDesign reactions with high atom economy, such as catalytic asymmetric hydrogenation or transfer hydrogenation. acsgcipr.org
Use of Catalytic Reagents It is a stoichiometric reagent. acs.orgReplace stoichiometric reagents with catalytic systems (metal- or enzyme-based) that can be used in small amounts. organic-chemistry.org
Safer Solvents & Auxiliaries Reactions often require large volumes of anhydrous solvents for the reaction and purification, increasing mass inefficiency. acsgcipr.orgUtilize greener solvents, reduce solvent volume, or develop solvent-free reaction conditions.

The future of chiral synthesis is moving away from stoichiometric reagents and towards catalytic solutions. acs.org While (+)-DIP-Chloride is highly effective and selective, its environmental footprint is a major drawback. acsgcipr.org Research is therefore heavily focused on developing catalytic asymmetric methods that achieve the same high levels of enantioselectivity but with far greater efficiency and less waste. These include:

Catalytic Asymmetric Hydrogenation : Using chiral metal complexes (e.g., with Ruthenium, Rhodium, Iridium) and molecular hydrogen as the reductant. This approach has excellent atom economy. acsgcipr.org

Biocatalysis : Employing enzymes (ketoreductases) that can reduce ketones with exceptional selectivity in aqueous media, representing a very green alternative. acsgcipr.org

Catalytic Hydrosilylation/Hydroboration : Using a catalytic amount of a chiral activator with a stoichiometric, but more atom-economical, hydride source.

While (+)-Diisopinocampheylchloroborane will likely remain a valuable tool for specific, small-scale applications where its reliability is paramount, the broader trend in both academic research and industrial manufacturing is a decisive shift towards greener, catalytic, and more atom-economical transformations. wordpress.comacsgcipr.org

Q & A

Q. What are the key applications of (+)-DIP-Cl in asymmetric synthesis?

(+)-DIP-Cl is widely used as a chiral boron reagent for stereoselective reductions and aldol reactions. For example, it enables the enantioselective reduction of ketones to secondary alcohols with >98% enantiomeric excess (e.g., reduction of 2-bromoacetophenone to (R)-alcohol intermediates) . Its sterically hindered structure promotes high facial selectivity in enolate formation, critical for synthesizing syn-aldol products with >20:1 diastereoselectivity .

Methodological Insight :

  • Optimize reaction conditions by using aprotic solvents (e.g., dichloromethane) and low temperatures (−78°C) to stabilize intermediates.
  • Monitor reaction progress via 11B^{11}B NMR to verify borane complex formation .

Q. How does (+)-DIP-Cl compare to other chiral borane reagents in ketone reductions?

(+)-DIP-Cl outperforms BH3_3·THF and BH2_2Cl·THF in regioselectivity and enantioselectivity for branched ketones. For instance, BH3_3·THF shows slow reaction kinetics (7 days) and lower yields (<44%) compared to (+)-DIP-Cl, which achieves rapid reductions (4 hours at −78°C) and high yields (71–98%) .

Key Data :

ReagentSubstrateYield (%)ee (%)Conditions
(+)-DIP-Cl2-Bromoacetophenone98>98−78°C, CH2_2Cl2_2
BH3_3·THFQuinoline44N/ART, 7 days

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity when using (+)-DIP-Cl for quinoline hydrogenation?

Quinoline hydrogenation with (+)-DIP-Cl produces β-borylated tetrahydroquinolines (THQs) as major products, but competing α/γ-reduction pathways may arise. Contradictions in regioselectivity often stem from substrate electronics or competing SN2-like mechanisms.

Methodological Approach :

  • Use computational modeling (DFT) to predict boron–nitrogen bond dissociation energies and identify intermediates favoring β-selectivity .
  • Validate results via 1H^1H NMR and HRMS to distinguish between α-, β-, and γ-THQ isomers .

Q. What strategies optimize enantioselectivity in reductive aldol reactions using (+)-DIP-Cl?

Q. How should researchers address discrepancies in kinetic vs. thermodynamic control in (+)-DIP-Cl-mediated reactions?

Discrepancies arise when intermediates (e.g., alkyl dichloroborates) undergo competing pathways. For instance, hydroboration of alkenes with HBCl2_2 forms alkyl dichloroborates, which may rearrange via 1,2-metallate shifts under warming conditions .

Resolution Tactics :

  • Quench reactions at low temperatures (−78°C) to trap kinetic products.
  • Analyze time-dependent 11B^{11}B NMR spectra to track intermediate evolution .

Data Analysis and Validation

Q. What analytical techniques are critical for characterizing (+)-DIP-Cl reaction products?

  • NMR Spectroscopy : 1H^{1}H, 13C^{13}C, and 11B^{11}B NMR identify borane intermediates and quantify enantiomeric ratios. For example, 11B^{11}B shifts at δ 30–35 ppm confirm chloroborane formation .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (hexane/iPrOH) .
  • X-ray Crystallography : Confirm absolute configurations of crystalline products (e.g., β-hydroxy THQs) .

Q. How can researchers mitigate boron-containing byproduct formation in (+)-DIP-Cl reactions?

Boron ate complexes (e.g., Li[ClBpin]) are common byproducts. Mitigation strategies include:

  • Adding pinacol post-reaction to sequester boron residues .
  • Using scavengers like Amberlyst® 15 to remove excess boranes .

Synthetic Methodology

Q. What is the role of (+)-DIP-Cl in tandem hydroboration–metallate rearrangements?

(+)-DIP-Cl enables sequential hydroboration and 1,2-metallate shifts to construct stereochemically complex molecules. For example, treatment of alkyldichloroboranes with pinHLi at −78°C induces rearrangements to form tertiary alcohols .

Critical Parameters :

  • Maintain anhydrous conditions to prevent hydrolysis.
  • Control warming rates (0.5°C/min) to favor desired shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.